2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate chemical structure
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate chemical structure
An In-Depth Technical Guide to 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate, a molecule of interest within the broader class of thiazole derivatives. These derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document will delve into the chemical structure, synthesis, and potential biological significance of this specific compound, offering insights for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate is a chemical compound with the molecular formula C15H16N2O4S.[5] Its structure features a central thiazole ring, which is a common motif in many biologically active molecules.[2][6] This core is substituted at the 2-position with an N-linked oxamate group and at the 4-position with a phenyl group.
Key Structural Features:
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4-Phenylthiazole Core: This heterocyclic system is a key pharmacophore found in a variety of therapeutic agents, including anti-inflammatory and anticancer drugs.[3][4]
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N-Oxamate Side Chain: The oxamate group (an amide derivative of oxalic acid) is known to be an isostere of pyruvate and can act as a competitive inhibitor of enzymes like lactate dehydrogenase (LDH).[7]
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2-Ethoxyethyl Ester: This terminal group influences the compound's lipophilicity and may affect its pharmacokinetic properties, such as absorption and metabolism.
A summary of its key identifiers and predicted properties is provided in the table below.
| Identifier | Value |
| Molecular Formula | C15H16N2O4S[5] |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | 2-ethoxyethyl N-(4-phenyl-1,3-thiazol-2-yl)oxamate |
| SMILES | CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2[5] |
| InChI | InChI=1S/C15H16N2O4S/c1-2-20-8-9-21-14(19)13(18)17-15-16-12(10-22-15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18)[5] |
| InChIKey | ZOOQXNXFZXSKMS-UHFFFAOYSA-N[5] |
| Predicted XlogP | 2.6[5] |
| Monoisotopic Mass | 320.08307 Da[5] |
Synthesis Pathway
Caption: Proposed two-step synthesis of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-phenylthiazole
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To a solution of thiourea in ethanol, add an equimolar amount of 2-bromoacetophenone.
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Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.
Step 2: Synthesis of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate
-
Dissolve 2-amino-4-phenylthiazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add an equimolar amount of a base, such as triethylamine or pyridine, to the solution and cool it in an ice bath.
-
Slowly add a solution of 2-ethoxyethyl oxalyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate.
Spectral Characterization (Predicted)
The following are predicted spectral data based on the chemical structure and data from analogous compounds.[9][10][11]
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¹H NMR:
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Signals corresponding to the ethoxy group (a triplet and a quartet).
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Signals for the two methylene groups of the ethoxyethyl moiety.
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A singlet for the thiazole proton.
-
Multiplets in the aromatic region corresponding to the phenyl group.
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A broad singlet for the amide proton.
-
-
¹³C NMR:
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Signals for the carbons of the ethoxyethyl group.
-
Signals for the two carbonyl carbons of the oxamate group.
-
Signals for the carbons of the phenyl and thiazole rings.
-
-
Mass Spectrometry (MS):
Potential Biological Activity and Mechanism of Action
While no specific biological data for 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate has been published, the structural motifs present suggest several potential areas of therapeutic interest.
Anticancer Potential
Thiazole derivatives are known to possess antiproliferative and cytotoxic activities against various cancer cell lines.[1][3] The mechanism of action for some thiazole-containing compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][12]
The oxamate moiety is a known inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[7] By inhibiting LDH, oxamates can disrupt cancer cell metabolism, leading to cell death.
Caption: Potential anticancer mechanism of action via LDH inhibition.
Anti-inflammatory and Antianaphylactic Activity
Derivatives of N-(thiazol-2-yl)oxamic acid have been reported to possess potent antianaphylactic activity.[8] These compounds have been shown to be effective in animal models of passive cutaneous anaphylaxis.[8] Additionally, some thiazole derivatives act as cyclooxygenase (COX) inhibitors, which is a key target in anti-inflammatory drug development.[4]
Antimicrobial Activity
The thiazole ring is a component of several antimicrobial agents.[2] The mechanism of action can vary, but some thiazole-based compounds have been shown to interfere with bacterial cell division.[2]
Future Directions
The unique combination of a 4-phenylthiazole core and an N-oxamate side chain in 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate makes it a compelling candidate for further investigation. Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, scalable synthesis protocol.
-
Comprehensive Biological Screening: Evaluating the compound's activity in a broad range of anticancer, anti-inflammatory, and antimicrobial assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for optimal activity and to develop more potent and selective derivatives.
This in-depth guide provides a solid foundation for researchers interested in exploring the therapeutic potential of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate. The structural insights and proposed biological activities, grounded in the established literature of related compounds, highlight the promise of this molecule as a lead for novel drug discovery efforts.
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